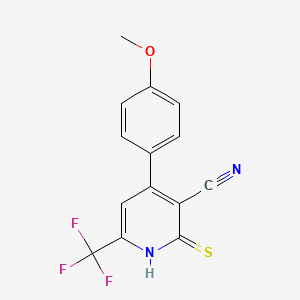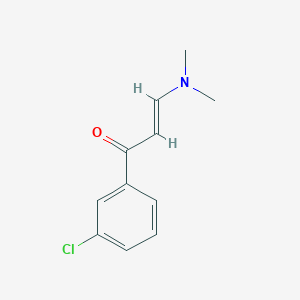
(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Übersicht
Beschreibung
“(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one” is a chemical compound with the CAS Number: 876376-75-9. It has a molecular weight of 209.68 and its IUPAC name is (2E)-1-(3-chlorophenyl)-3-(dimethylamino)-2-propen-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+. This code provides a specific representation of the molecule’s structure .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
One study focused on the synthesis and characterization of novel chalcone derivative compounds, including structures related to "(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one". These compounds exhibited significant third-order nonlinear optical properties, suggesting potential applications in optical devices like limiters (Rahulan et al., 2014).
Crystal Engineering and Molecular Structures
Another area of research involves the crystal and molecular structures of symmetric vinamidinium salts related to the compound. Studies have shown these structures exhibit NLO (Non-Linear Optical) properties and pseudo double bond character in their C-N bonds, indicating potential applications in materials science (Sridhar et al., 2002).
Pharmacological Research Tool
In pharmacology, derivatives of "(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one" have been discovered as nonpeptidic agonists of the urotensin-II receptor. This discovery provides a new pharmacological research tool and a potential drug lead, highlighting the compound's significance in drug development (Croston et al., 2002).
Anticancer Activity
The compound's derivatives have also shown promise in anticancer research. For instance, dihydropyrimidinone derivatives synthesized from related enaminones exhibited significant anti-cancer activity against HepG2 cancer cell lines, indicating potential therapeutic applications (Bhat et al., 2022).
Supramolecular Assemblies
Research into the supramolecular assemblies of compounds related to "(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one" has provided insights into crystal engineering. These studies reveal how such compounds can form host-guest systems and molecular tapes, which could be beneficial in the design of new materials (Arora & Pedireddi, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBZHHVGVAIVBT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



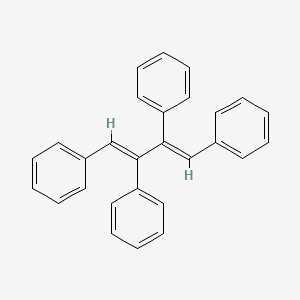

ammonium chloride](/img/structure/B1637685.png)

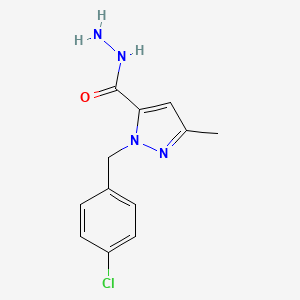
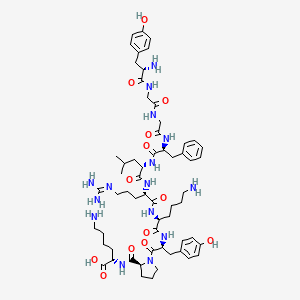

![2-[(4-Chlorophenyl)sulfonyl]-2-hydroxyiminoacetonitrile](/img/structure/B1637699.png)
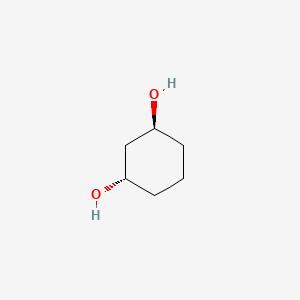
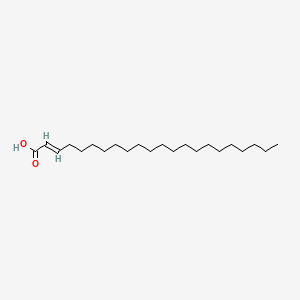
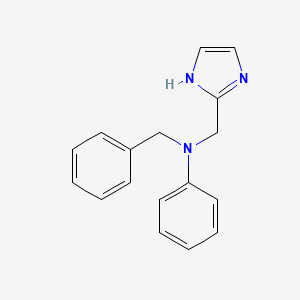
![2-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1637723.png)
